2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide
Description
2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide is a complex organic compound with potential applications in various fields, including medicinal chemistry and biological research. This compound features a benzimidazole core, which is known for its biological activity, making it a subject of interest for researchers.
Properties
IUPAC Name |
2-amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2.BrH/c19-16(24)13-7-8-15-14(11-13)22-18(20)23(15)10-4-9-21-17(25)12-5-2-1-3-6-12;/h1-3,5-8,11H,4,9-10H2,(H2,19,24)(H2,20,22)(H,21,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZCXLCFGVAQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCN2C3=C(C=C(C=C3)C(=O)N)N=C2N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole ring.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using an amine donor under basic conditions.
Attachment of the Benzamidopropyl Side Chain: This step involves the reaction of the benzimidazole derivative with a benzamidopropyl halide in the presence of a base to form the desired side chain.
Formation of the Hydrobromide Salt: The final step involves the treatment of the compound with hydrobromic acid to form the hydrobromide salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, nucleophiles, electrophiles, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity, particularly in targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving cell signaling pathways, protein interactions, and gene expression.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide: The non-hydrobromide form of the compound.
1-(3-Benzamidopropyl)benzimidazole-5-carboxamide: Lacks the amino group.
2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxylate: Contains a carboxylate group instead of a carboxamide.
Uniqueness
2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrobromide form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
